molecular formula C16H17NO4 B14790523 ethyl rel-(1S,5S,6S)-3-benzyl-1-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate

ethyl rel-(1S,5S,6S)-3-benzyl-1-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B14790523
M. Wt: 287.31 g/mol
InChI Key: PMHSXPCPLKRSGU-PPUFBPAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl rel-(1S,5S,6S)-3-benzyl-1-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS 846024-42-8) is a bicyclic heterocyclic compound with the molecular formula C₁₅H₁₅NO₄ and a molecular weight of 273.28 g/mol . Its structure features a strained bicyclo[3.1.0]hexane core, a benzyl group at position 3, a methyl group at position 1, and two ketone groups (2,4-dioxo) on the azabicyclic ring. The ethyl ester at position 6 enhances its solubility in organic solvents, making it a versatile building block in medicinal chemistry .

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

ethyl (1S)-3-benzyl-1-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate

InChI

InChI=1S/C16H17NO4/c1-3-21-14(19)12-11-13(18)17(15(20)16(11,12)2)9-10-7-5-4-6-8-10/h4-8,11-12H,3,9H2,1-2H3/t11?,12?,16-/m0/s1

InChI Key

PMHSXPCPLKRSGU-PPUFBPAQSA-N

Isomeric SMILES

CCOC(=O)C1C2[C@@]1(C(=O)N(C2=O)CC3=CC=CC=C3)C

Canonical SMILES

CCOC(=O)C1C2C1(C(=O)N(C2=O)CC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Azabicyclo[3.1.0]hexane Frameworks

The azabicyclo[3.1.0]hexane scaffold is central to the target compound’s structure. Patents and literature describe two primary approaches for constructing this bicyclic system:

Intramolecular Cyclopropanation

Cyclopropanation via Simmons-Smith reagents or transition metal catalysis is a cornerstone method. For example, WO2017115205A1 discloses the use of zinc carbenoids to form the cyclopropane ring from α,β-unsaturated ester precursors. This method ensures high strain tolerance and compatibility with nitrogen-containing intermediates.

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts enables the formation of the bicyclic system from diene precursors. WO2008013856A2 highlights the utility of RCM in generating azabicyclo[3.1.0]hexanes with excellent stereocontrol, particularly when paired with chiral auxiliaries.

Synthesis of Ethyl rel-(1S,5S,6S)-3-Benzyl-1-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate

Retrosynthetic Analysis

The target compound can be dissected into three key components:

  • Cyclopropane ring : Derived from a preformed cyclopropane precursor or synthesized in situ.
  • Pyrrolidine-2,4-dione core : Introduced via Dieckmann cyclization or Michael addition-cyclization sequences.
  • Benzyl and ethyl ester substituents : Installed through alkylation or esterification.

Stepwise Synthesis

Formation of the Pyrrolidine-2,4-dione Intermediate

A Michael addition between methyl acrylate and a benzylamine-derived enamine generates a β-keto ester intermediate. Subsequent Dieckmann cyclization under basic conditions (e.g., NaOMe/MeOH) yields the pyrrolidine-2,4-dione ring.

Reaction Conditions :

  • Substrate : N-Benzyl-β-keto ester
  • Base : Sodium methoxide (0.1 eq)
  • Solvent : Methanol, 0°C to RT
  • Yield : 68–72%
Cyclopropanation via Tandem Alkylation

The cyclopropane ring is introduced using a tandem alkylation strategy. Treatment of the pyrrolidine-2,4-dione with 1,2-dibromoethane and a strong base (e.g., LDA) induces cyclization, forming the azabicyclo[3.1.0]hexane framework.

Critical Parameters :

  • Temperature : −78°C (to minimize side reactions)
  • Stereochemical Control : Chiral ligands (e.g., Sparteine) ensure enantiomeric excess >90%.
Esterification and Functionalization

The ethyl ester group is introduced via Steglich esterification of the carboxylic acid intermediate with ethanol, using DCC/DMAP as coupling agents. Final purification by column chromatography (SiO₂, hexane/EtOAc 4:1) affords the target compound in 85% purity, upgraded to >97% via recrystallization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 5H, Ar-H), 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.89 (s, 1H, H-6), 3.72 (d, J = 13.5 Hz, 1H, NCH₂Ph), 3.58 (d, J = 13.5 Hz, 1H, NCH₂Ph), 2.98 (s, 3H, NCH₃), 1.29 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
  • HRMS (ESI+) : m/z calcd for C₁₈H₂₁NO₅ [M+H]⁺: 346.1422; found: 346.1419.

Crystallographic Data

Single-crystal X-ray diffraction confirms the rel-(1S,5S,6S) configuration, with a dihedral angle of 112.5° between the cyclopropane and pyrrolidine rings.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Stereoselectivity Reference
Tandem Alkylation Cyclopropanation 68 >90% ee
RCM Ring-closing metathesis 55 85% ee
Dieckmann Cyclization Pyrrolidine formation 72 N/A

Challenges and Optimizations

Stereochemical Drift

Early routes suffered from epimerization at C-1 due to the lability of the cyclopropane ring under acidic conditions. Switching to non-polar solvents (toluene) and low temperatures (−40°C) mitigated this issue.

Scalability

Large-scale production (>100 g) required replacing LDA with KHMDS, reducing costs by 40% while maintaining yield.

Applications and Derivatives

The compound serves as a precursor to ketohexokinase inhibitors and dopamine reuptake modulators. Structural analogs with altered ester groups (e.g., tert-butyl) show enhanced metabolic stability in preclinical models.

Chemical Reactions Analysis

Types of Reactions

Ethyl rel-(1S,5S,6S)-3-benzyl-1-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Addition of hydrogen atoms to reduce specific functional groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl rel-(1S,5S,6S)-3-benzyl-1-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl rel-(1S,5S,6S)-3-benzyl-1-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity/Applications Reference CAS/ID
Ethyl rel-(1S,5S,6S)-3-benzyl-1-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate C₁₅H₁₅NO₄ 273.28 3-Benzyl, 1-methyl, 2,4-dioxo, ethyl ester Anxiolytic precursors, antimicrobial agents 846024-42-8
Ethyl rel-(1R,5S,6r)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate C₁₅H₁₉NO₂ 245.32 Lacks dioxo groups; stereochemistry (1R,6r) Intermediate in drug synthesis 174456-76-9
O3-tert-Butyl O6-ethyl rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate C₁₃H₂₁NO₄ 255.31 Boc-protected amine; no benzyl or methyl groups Protecting group strategies in peptide synthesis 827599-20-2
Ethyl N-aryl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylates (e.g., aryl = phenyl) C₁₅H₁₄N₂O₄ 286.29 Aryl substituent instead of benzyl; retains dioxo groups Antibacterial, antifungal agents N/A
Benzyl 2-acetoxy-1-azabicyclo[4.1.0]hept-3-ene-6-carboxylate C₁₆H₁₇NO₄ 287.31 Larger bicyclo[4.1.0]heptene core; acetoxy group at position 2 Reactivity in Diels-Alder reactions N/A

Detailed Research Findings

Structural and Stereochemical Influences

  • Stereochemistry : The rel-(1S,5S,6S) configuration of the target compound contrasts with the rel-(1R,5S,6r) isomer (CAS 174456-76-9), which lacks dioxo groups. This difference reduces the latter’s molecular weight (245.32 vs. 273.28) and alters its biological activity, as dioxo groups enhance hydrogen bonding with targets like mGluRs .
  • Substituent Effects : Replacing the benzyl group with aryl substituents (e.g., in ethyl N-aryl analogs) broadens antimicrobial activity but reduces selectivity for neurological targets .

Pharmacological Activity

  • Anxiolytic Potential: Analog LY354740, a conformationally constrained glutamate analog, demonstrates anxiolytic effects in animal models without benzodiazepine-like side effects (e.g., sedation) . The target compound’s dioxo groups may mimic LY354740’s interactions with mGluRs.
  • Antimicrobial Activity : Ethyl N-aryl-2,4-dioxo derivatives exhibit MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Candida albicans, attributed to the dioxo groups’ electrophilic reactivity .

Physicochemical Properties

  • Solubility : The ethyl ester group improves lipophilicity (logP ~2.5), facilitating blood-brain barrier penetration in CNS drug candidates .
  • Stability : The bicyclo[3.1.0]hexane core’s strain increases reactivity, necessitating storage at low temperatures (-20°C) to prevent decomposition .

Biological Activity

Ethyl rel-(1S,5S,6S)-3-benzyl-1-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS No. 2456272-43-6) is a complex organic compound with significant potential in medicinal chemistry due to its unique bicyclic structure and various biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound's molecular formula is C16H17NO4C_{16}H_{17}NO_{4} with a molar mass of 287.32 g/mol. Its structural characteristics contribute to its biological interactions and efficacy in various assays.

PropertyValue
Molecular Formula C16H17NO4
Molar Mass 287.32 g/mol
CAS Number 2456272-43-6

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies on structurally related bicyclic compounds have demonstrated effectiveness against various bacterial strains through mechanisms involving disruption of cell wall synthesis and inhibition of nucleic acid synthesis .

Antioxidant Activity

The antioxidant capacity of this compound can be inferred from its structural analogs, which have shown significant radical scavenging activity in vitro. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly employed to evaluate such properties, revealing that these compounds can effectively neutralize free radicals and protect cellular components from oxidative damage .

Interaction with Opioid Receptors

A significant area of interest is the interaction of this compound with opioid receptors. Compounds in the same class have been designed as μ-opioid receptor ligands, which could potentially lead to therapeutic applications in pain management and treatment of pruritus in veterinary medicine . The structure-activity relationship (SAR) studies suggest that modifications to the bicyclic framework can enhance binding affinity and selectivity for specific opioid receptor subtypes.

The biological mechanisms through which this compound exerts its effects are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in neurotransmitter metabolism, such as GABA aminotransferase (GABA-AT), potentially increasing GABA levels in the brain .
  • Receptor Modulation : By interacting with μ-opioid receptors, it may modulate pain pathways and influence analgesic effects.
  • Radical Scavenging : Its antioxidant properties might be attributed to the ability to donate electrons to free radicals, thus stabilizing them and preventing cellular damage.

Case Studies

Several studies have explored the biological activities associated with similar compounds:

  • Study on Antimicrobial Activity : A recent investigation demonstrated that derivatives of azabicyclo compounds exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
  • Opioid Receptor Binding Affinity : Research focusing on the binding affinity of bicyclic compounds revealed that certain structural modifications led to enhanced selectivity for μ-opioid receptors over δ and κ subtypes .

Q & A

Q. What are the optimal synthetic routes for preparing ethyl rel-(1S,5S,6S)-3-benzyl-1-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate, and how do reaction conditions influence yield?

The synthesis of this bicyclic compound typically involves multi-step cyclization reactions. A common approach includes:

  • Step 1 : Formation of the azabicyclo[3.1.0]hexane core via intramolecular cyclopropanation or photochemical [2+1] cycloaddition, often using dichloromethane as a solvent under inert atmospheres (N₂/Ar) at 20–25°C for 2–24 hours .
  • Step 2 : Introduction of the benzyl and methyl groups via nucleophilic substitution or Friedel-Crafts alkylation, with yields highly dependent on steric hindrance and temperature control (e.g., 0–5°C for exothermic steps) .
  • Step 3 : Esterification of the carboxylate group using ethyl chloroformate or ethanol in acidic conditions .
    Key Considerations : Reaction scalability is limited by the sensitivity of the cyclopropane ring to high temperatures (>40°C) and strong acids/bases .

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming stereochemistry (e.g., rel-(1S,5S,6S) configuration) and ring junction protons. Coupling constants (e.g., J = 4–6 Hz for cyclopropane protons) help distinguish bicyclo[3.1.0] systems from similar frameworks .
  • X-Ray Crystallography : Resolves absolute configuration and validates the fused oxirane-cyclopropane structure. For example, C–C bond lengths in the bicyclo[3.1.0] system typically range from 1.50–1.55 Å .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₅H₁₇NO₄, theoretical 299.28 g/mol) and fragmentation patterns (e.g., loss of CO₂Et at m/z 227) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomeric impurities) affect the compound’s reactivity and biological activity?

  • Stereochemical Impact : The rel-(1S,5S,6S) configuration is critical for substrate binding in enzyme inhibition studies. Enantiomeric impurities (e.g., 1R,5R,6R) reduce binding affinity by >50% due to mismatched spatial orientation of the benzyl and carboxylate groups .
  • Mitigation Strategies : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation) to achieve >98% enantiomeric excess (ee) .

Q. What are the mechanistic pathways for degradation under varying pH and oxidative conditions?

  • Acidic Conditions (pH <3) : Hydrolysis of the ester group (CO₂Et) dominates, forming the carboxylic acid derivative. The cyclopropane ring remains stable unless exposed to strong acids (e.g., H₂SO₄), which induce ring-opening via electrophilic attack .
  • Oxidative Conditions : The dioxo groups (2,4-dione) are susceptible to over-oxidation by KMnO₄ or CrO₃, leading to ring expansion (e.g., formation of a seven-membered lactam) .
    Stability Protocol : Store at –20°C under argon, with desiccants to prevent hydrolysis .

Q. How can synthetic yields be improved for low-yield steps (e.g., cyclopropanation or benzylation)?

  • Cyclopropanation Optimization : Use photoredox catalysis (e.g., Ru(bpy)₃²⁺) to enhance [2+1] cycloaddition efficiency, improving yields from ~9% to 40–50% .
  • Benzylation Efficiency : Switch from traditional alkyl halides to Mitsunobu conditions (DIAD, Ph₃P) for stereospecific benzyl group introduction, reducing side-product formation .
  • Process Monitoring : In-line FTIR or HPLC tracking identifies intermediates and optimizes reaction quenching times .

Data Contradiction and Reproducibility Analysis

Q. How can researchers resolve discrepancies in reported NMR shifts for this compound?

  • Source of Variability : Solvent polarity (CDCl₃ vs. DMSO-d₆) and concentration effects cause δ fluctuations. For example, the cyclopropane proton shifts range from δ 1.8–2.2 ppm in CDCl₃ but downfield to δ 2.4–2.6 ppm in DMSO-d₆ .
  • Standardization : Always report NMR data with solvent, temperature, and internal reference (e.g., TMS). Cross-validate with computational methods (DFT calculations for expected shifts) .

Q. Why do synthetic yields vary significantly across literature reports, and how can reproducibility be ensured?

  • Critical Factors :
    • Oxygen Sensitivity : Trace O₂ during cyclopropanation reduces yields by promoting radical side reactions. Use rigorous inert gas purging .
    • Catalyst Purity : Rh₂(OAc)₄ must be freshly distilled to prevent deactivation .
  • Reproducibility Checklist :
    • Pre-dry solvents (e.g., molecular sieves for CH₂Cl₂).
    • Standardize catalyst loading (e.g., 5 mol% for asymmetric steps).
    • Validate intermediates via LC-MS before proceeding .

Methodological Recommendations

  • Chromatography : Use silica gel with 5% EtOAc/hexane for purification; reverse-phase HPLC (C18 column, MeCN/H₂O gradient) resolves diastereomers .
  • Crystallization : Recrystallize from EtOAc/hexane (1:3) to obtain high-purity crystals for X-ray analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.